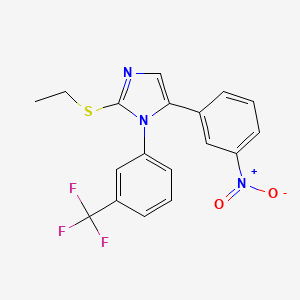

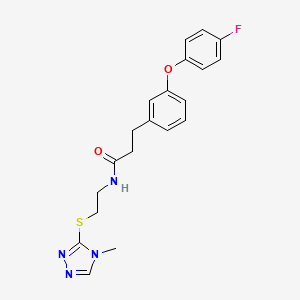

2-(ethylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related imidazole compounds involves one-pot reactions, as seen in the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate using sodium dithionite as a reductive cyclizing agent in DMSO medium . Another example is the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, which also employs sodium dithionite and a substituted aldehyde in DMSO, yielding an 87% product . These methods suggest that the compound of interest could potentially be synthesized using similar one-pot reductive cyclization techniques.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized using single-crystal X-ray studies, which can reveal the crystalline system and intermolecular interactions, such as hydrogen bonds . Computational methods like Hirshfeld surface analysis and DFT optimizations are also used to visualize and analyze the molecular interactions and optimize the theoretical structure . These techniques could be applied to the compound of interest to gain insights into its molecular structure.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For instance, the Knoevenagel reaction has been used to synthesize 1-R-5-[(2-nitro-2-phenyl)ethenyl]imidazoles, demonstrating the reactivity of the imidazole ring with aldehydes and nitro compounds . The presence of substituents like the nitro group can influence the reactivity and stability of the imidazole derivatives, as seen in the formation of E- and Z-isomers and their interconversion . These findings suggest that the compound of interest may also exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be characterized using a variety of spectroscopic and analytical techniques. FT-IR, NMR, mass spectrometry, UV-Vis, photoluminescence, and cyclic voltammetry are commonly used to determine structural characteristics and electronic properties . Thermogravimetric analysis can provide information on the thermal stability of the compounds . The molecular electrostatic potential can be studied to identify reactive sites within the molecule . These methods could be employed to analyze the physical and chemical properties of the compound "2-(ethylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole".

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Chemical Transformations : Studies on imidazole derivatives and related chemical structures, such as the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles, provide valuable insights into synthetic strategies that might apply to the specified compound. Such transformations are crucial for developing novel pharmaceuticals and materials with specific chemical and physical properties (Khalafy et al., 2002).

Metal-Organic Frameworks and Coordination Chemistry : Research on layered cobalt(II) and nickel(II) diphosphonates demonstrates the potential of imidazole derivatives in constructing metal-organic frameworks (MOFs) with unique magnetic and structural properties. This suggests potential applications in catalysis, magnetic materials, and gas storage (Cao et al., 2007).

Biomedical Applications

Drug Design and Pharmacology : The synthesis and pharmacological evaluation of 1H-imidazoles as ligands for the estrogen receptor and as cytotoxic inhibitors of the cyclooxygenase enzyme highlight the importance of imidazole derivatives in medicinal chemistry. These findings point to potential applications in cancer therapy and as anti-inflammatory agents (Wiglenda et al., 2005).

Molecular Docking and Drug Discovery : The preparation of benzimidazole derivatives and their evaluation as α-glucosidase inhibitors, complemented by molecular docking studies, underscore the role of imidazole-based compounds in identifying new therapeutic agents, particularly for diabetes and related metabolic disorders (Özil et al., 2016).

Material Science and Photophysics

- Electrochromic Materials : Research into the synthesis of imidazole derivatives with potential applications in electrochromic devices suggests avenues for developing smart windows and displays. These compounds exhibit significant changes in color and transparency in response to electrical inputs, highlighting their potential in material science (Soylemez et al., 2015).

properties

IUPAC Name |

2-ethylsulfanyl-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c1-2-27-17-22-11-16(12-5-3-8-15(9-12)24(25)26)23(17)14-7-4-6-13(10-14)18(19,20)21/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEOUQIFMADGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)

![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)

![3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one](/img/structure/B3018571.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018583.png)